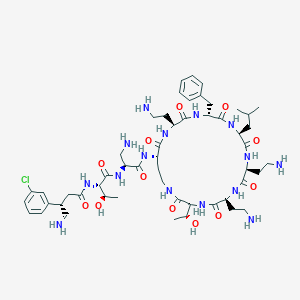
Upleganan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Upleganan, also known as SPR206, is a synthetic organic compound belonging to the polymyxin class of antibiotics. It is primarily developed for its antibacterial properties against multi-drug resistant Gram-negative pathogens. This compound is being developed by Spero Therapeutics as an intravenous treatment for hospital-acquired and ventilator-associated bacterial pneumonia .
准备方法
Upleganan is synthesized through a series of chemical reactions that involve the incorporation of various functional groups to achieve its final structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is built through peptide bond formation between amino acids and other building blocks.
Functional group modifications: Various functional groups are introduced to enhance the compound’s antibacterial properties and reduce toxicity.
Purification and isolation: The final product is purified and isolated using techniques such as chromatography and crystallization.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Upleganan undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are modified versions of this compound with altered antibacterial properties .
科学研究应用
Upleganan has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and modification of polymyxin antibiotics.
Biology: It is employed in research to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
作用机制
Upleganan exerts its antibacterial effects by targeting the lipopolysaccharide (LPS) layer of Gram-negative bacteria. It disrupts the outer membrane of the bacteria, leading to cell lysis and death. The compound interacts with the LPS to displace divalent cations, which destabilizes the membrane and increases its permeability .
相似化合物的比较
Upleganan is compared with other polymyxin antibiotics, such as polymyxin B and colistin. While all these compounds share a similar mechanism of action, this compound is unique due to its lower nephrotoxicity and enhanced activity against multi-drug resistant pathogens . Similar compounds include:
Polymyxin B: An older polymyxin antibiotic with higher nephrotoxicity.
Colistin: Another polymyxin antibiotic used as a last-resort treatment for multi-drug resistant infections.
This compound’s improved safety profile and efficacy make it a promising candidate for treating severe bacterial infections.
属性
CAS 编号 |
2407717-17-1 |
|---|---|
分子式 |
C52H82ClN15O12 |
分子量 |
1144.8 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1 |
InChI 键 |
VAZVBVUQVUHPMS-DFEDBOKMSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


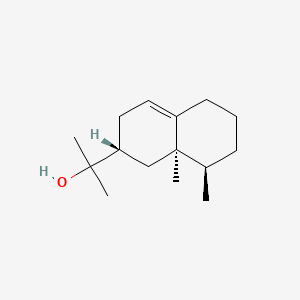
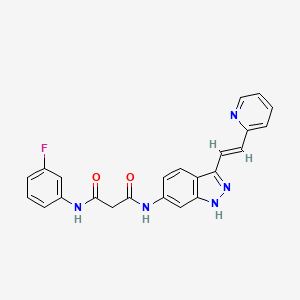
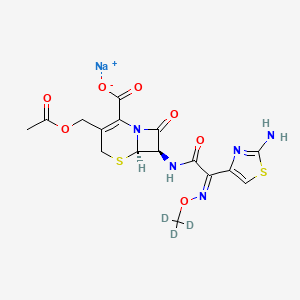
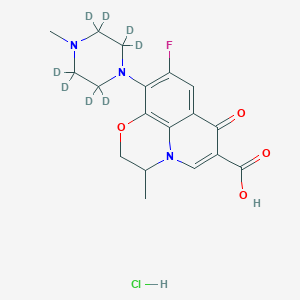
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
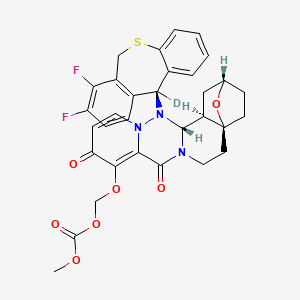
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
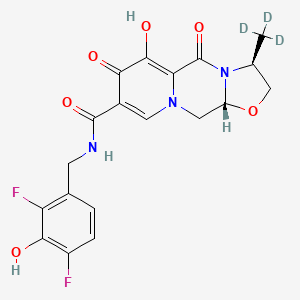
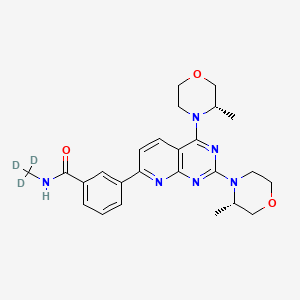
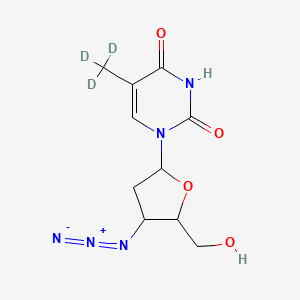
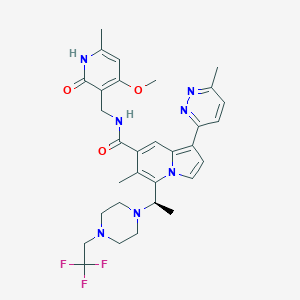
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
